

6-Chloro-n4-methylpyrimidine-2,4-diamine

chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloro-n4-methylpyrimidine-2,4-diamine

Cat. No.: B1594950

[Get Quote](#)

An In-Depth Technical Guide to **6-Chloro-N4-methylpyrimidine-2,4-diamine**

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to mimic biological purines.^[1] Pyrimidine and its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and antifungal properties.^{[1][2]} This guide provides a comprehensive technical overview of a specific derivative, **6-Chloro-N4-methylpyrimidine-2,4-diamine**, a compound of interest for synthetic chemists and drug discovery professionals. We will delve into its chemical identity, properties, a validated synthesis protocol with mechanistic insights, and its context within pharmaceutical research.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its structure and internationally recognized nomenclature.

- IUPAC Name: 6-Chloro-N-methylpyrimidine-2,4-diamine
- CAS Number: 1005-37-4^[3]

- Molecular Formula: C₅H₇CIN₄[\[3\]](#)
- Molecular Weight: 158.59 g/mol [\[3\]](#)
- SMILES: NC1=NC(NC)=CC(Cl)=N1[\[3\]](#)

Structural Diagram

The chemical structure consists of a pyrimidine ring substituted with a chlorine atom at the 6-position, an amino group at the 2-position, and a methylamino group at the 4-position.

Figure 1: Chemical Structure of **6-Chloro-N4-methylpyrimidine-2,4-diamine**

Physicochemical and Computational Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data below provides key descriptors for **6-Chloro-N4-methylpyrimidine-2,4-diamine**.

Property	Value	Source
Molecular Formula	C ₅ H ₇ CIN ₄	ChemScene [3]
Molecular Weight	158.59	ChemScene [3]
Appearance	White to off-white crystalline powder	(Inferred from related compounds [4])
Melting Point	199-202 °C (for parent compound)	ChemSrc [5]
Topological Polar Surface Area (TPSA)	63.83 Å ²	ChemScene [3]
LogP (octanol-water partition coefficient)	0.7539	ChemScene [3]
Hydrogen Bond Donors	2	ChemScene [3]
Hydrogen Bond Acceptors	4	ChemScene [3]
Rotatable Bonds	1	ChemScene [3]

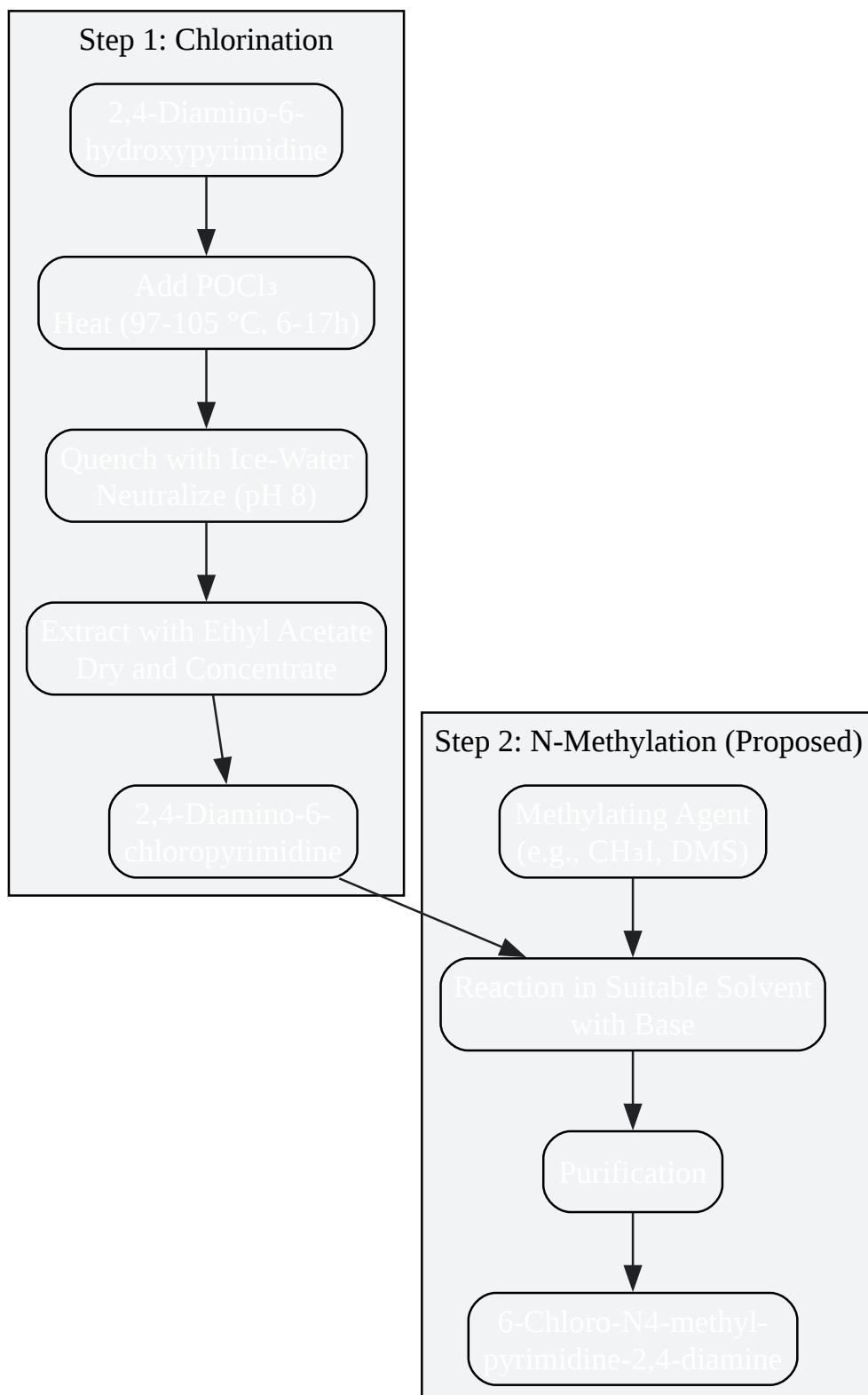
Synthesis Protocol and Mechanistic Rationale

The synthesis of substituted chloropyrimidines is a well-established process in organic chemistry. While a direct, one-pot synthesis for **6-Chloro-N4-methylpyrimidine-2,4-diamine** is not detailed in the provided literature, a robust and logical pathway can be constructed from the synthesis of its core intermediate, 2,4-diamino-6-chloropyrimidine. This process involves the chlorination of a hydroxypyrimidine precursor.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2,4-Diamino-6-chloropyrimidine[6]

This foundational step converts the hydroxyl group of the starting material into a chlorine atom, a versatile leaving group for subsequent nucleophilic substitution reactions.


- **Reaction Setup:** To a flask equipped with a reflux condenser and magnetic stirrer, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol).
- **Chlorination:** Carefully add phosphorus oxychloride (POCl_3 , 9 mL) to the starting material.
 - **Causality:** POCl_3 is a powerful dehydrating and chlorinating agent. It reacts with the keto-enol tautomer of the hydroxypyrimidine to replace the hydroxyl group with a chlorine atom, forming the thermodynamically stable aromatic pyrimidine ring.
- **Heating:** Stir the mixture and heat to 97-105 °C for 6-17 hours.[6][7] The reaction progress should be monitored by TLC or LC-MS.
- **Quenching:** After completion, cool the reaction mixture to room temperature. In a separate beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring.
 - **Causality:** This step quenches the highly reactive excess POCl_3 , hydrolyzing it to phosphoric acid. The process is highly exothermic and must be performed with caution.
- **Hydrolysis & Neutralization:** Heat the resulting aqueous solution to 90 °C for 1 hour to ensure complete hydrolysis.[6] Cool the solution and adjust the pH to ~8 with a saturated sodium hydroxide (NaOH) or ammonia solution.[6][7]

- Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers, dry with anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield 2,4-diamino-6-chloropyrimidine as a solid.[6]

Step 2: Selective N-Methylation

The second step involves introducing the methyl group onto the N4-amino substituent. This would typically be achieved via nucleophilic substitution or reductive amination, though specific conditions would require experimental optimization to ensure selectivity for the N4 position over the N2 position.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Figure 2: Proposed Synthesis Workflow

Applications in Drug Discovery and Research

The true value of **6-Chloro-N4-methylpyrimidine-2,4-diamine** lies in its potential as a chemical intermediate and building block for more complex molecules with therapeutic applications.

Role as a Synthetic Intermediate

The chloro-diaminopyrimidine core is a well-known precursor in pharmaceutical synthesis. For instance, the closely related parent compound, 2,4-diamino-6-chloropyrimidine, is a key starting material for the synthesis of Minoxidil, a widely used medication for treating hypertension and hair loss.[4][7][8] The chlorine atom at the 6-position is an excellent leaving group, allowing for facile nucleophilic aromatic substitution reactions to introduce a wide variety of functional groups, thereby enabling the generation of diverse chemical libraries for screening.

Medicinal Chemistry Context

The 2,4-diaminopyrimidine motif is a "privileged structure" in medicinal chemistry. It is present in numerous compounds with diverse biological activities. Research has shown that this class of compounds can target a range of biological entities:

- **Anti-Infective Agents:** Derivatives of 2,4-diaminopyrimidines have been identified in high-throughput screens as potential treatments for Chagas' disease, caused by the parasite *Trypanosoma cruzi*.[9][10] They have also been investigated for broad antibacterial and antifungal properties.[2][11]
- **Anticancer Therapeutics:** The pyrimidine ring is a bioisostere for other aromatic systems and its nitrogen atoms provide key hydrogen bonding points for interaction with enzyme active sites, such as kinases, which are common targets in oncology.
- **Broad Pharmacological Potential:** The synthetic versatility of the pyrimidine core has led to the development of derivatives with anticonvulsant, anti-inflammatory, and antiviral activities. [1] The introduction of a methyl group, as in the title compound, can significantly alter a molecule's potency, selectivity, and metabolic stability by modifying its steric and electronic properties.

References

- ResearchGate. (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. [Link]
- PubChem. 2,4-Diamino-6-chloropyrimidine | C4H5CIN4 | CID 67432. [Link]
- precisionFDA. 5-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-2,4-DIAMINE. [Link]
- Autech Industry Co.,Limited. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. [Link]
- Google Patents. EP1437348A1 - 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents.
- ResearchGate. (PDF) TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO- PYRIMIDINE. [Link]
- Patsnap. Preparation method of 2, 4-diamino-6-chloropyrimidine. [Link]
- MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]
- Google Patents. A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide.
- ChemSrc. 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2. [Link]
- PubMed.
- Pharmaffiliates. CAS No : 3275-44-3 | Product Name : Pyrimethamine - Impurity B | Chemical Name : 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine. [Link]
- ResearchGate. TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO- PYRIMIDINE. [Link]
- PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link]
- PubMed Central.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 5. 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2 | Chemsoc [chemsoc.com]
- 6. mdpi.com [mdpi.com]
- 7. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [6-Chloro-n4-methylpyrimidine-2,4-diamine chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1594950#6-chloro-n4-methylpyrimidine-2-4-diamine-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

